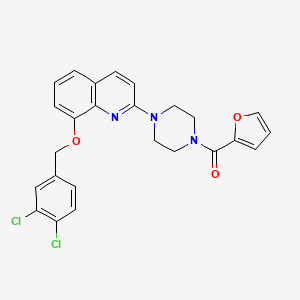
(4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H21Cl2N3O3 and its molecular weight is 482.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, with the CAS number 941910-22-1, belongs to a class of quinoline derivatives known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H21Cl2N3O3, and its molecular weight is 482.4 g/mol. The structure features a quinoline moiety linked to a piperazine ring and a furan group, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H21Cl2N3O3 |
| Molecular Weight | 482.4 g/mol |
| CAS Number | 941910-22-1 |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the 3,4-dichlorobenzyl group in this compound may enhance its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.
Case Study: Antimicrobial Efficacy
In a study evaluating antimicrobial activities against Gram-positive and Gram-negative bacteria, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various pathogens . These findings suggest potential utility in treating infections caused by resistant strains.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The compound's ability to interact with cellular targets involved in cancer proliferation is notable.
Mechanism of Action
The anticancer activity may stem from the inhibition of key signaling pathways such as the MAPK/ERK pathway or by inducing apoptosis in cancer cells. For example, similar compounds have shown effectiveness in inhibiting BRAF(V600E) and EGFR pathways .
Research Findings
In vitro studies indicated that related quinoline compounds significantly reduced cell viability in various cancer cell lines, suggesting that this compound could be developed as a potential anticancer agent .
Toxicity and Safety Profile
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies reveal that certain quinoline derivatives exhibit moderate toxicity; however, detailed toxicological evaluations specific to this compound are necessary for clinical applications .
Comparative Analysis
A comparative analysis with other quinoline derivatives shows that the incorporation of the furan moiety may enhance selectivity towards specific biological targets while reducing off-target effects.
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| (4-(8-(3-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone | Antimicrobial | 150 |
| (4-(8-(3,4-Dichlorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone | Anticancer | IC50: 30 µM |
Eigenschaften
IUPAC Name |
[4-[8-[(3,4-dichlorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3O3/c26-19-8-6-17(15-20(19)27)16-33-21-4-1-3-18-7-9-23(28-24(18)21)29-10-12-30(13-11-29)25(31)22-5-2-14-32-22/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCGDYWVLPUHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














